2-MeFA Induces a 1.6- to 3.5-Fold Higher Lung Tumor Multiplicity in Vivo Compared to Parent Fluoranthene
In a comparative in vivo tumorigenicity bioassay, 2-methylfluoranthene (2-MeFA) demonstrated significantly higher potency than its parent compound, fluoranthene (FA). At an equimolar dose of 17.3 µmol administered to newborn CD-1 mice, 2-MeFA induced a lung tumor multiplicity ranging from 3.04 to 3.94 tumors per mouse, compared to only 1.12–2.45 tumors per mouse for FA [1]. This represents a quantifiable 1.6- to 3.5-fold increase in tumor multiplicity for 2-MeFA. The lung tumor incidence was similarly high for both compounds (65-96%) [1], but the difference in multiplicity highlights the greater tumorigenic efficiency of 2-MeFA.
| Evidence Dimension | In vivo lung tumor multiplicity in newborn CD-1 mice |
|---|---|
| Target Compound Data | 3.04 to 3.94 tumors per mouse |
| Comparator Or Baseline | Fluoranthene (FA): 1.12 to 2.45 tumors per mouse |
| Quantified Difference | 1.6- to 3.5-fold increase |
| Conditions | Equimolar dose of 17.3 µmol, bioassay terminated at 1 year, newborn CD-1 mice |
Why This Matters
This demonstrates that 2-MeFA is a substantially more potent tumorigen in the lung than its parent PAH, making it a critical reference compound for studies on PAH-induced carcinogenesis where potency differentiation is essential.
- [1] LaVoie, E. J., Cai, Z. W., Meschter, C. L., & Weyand, E. H. (1994). Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice. Carcinogenesis, 15(10), 2131–2135. View Source
